3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with trichloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trichloropropan-2-ol moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various benzothiazole derivatives, which are important in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, resulting in the antimicrobial or anticancer effects observed with this compound .
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Investigated for its potential anticancer properties. The uniqueness of this compound lies in its trichloropropan-2-ol moiety, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives
Properties
CAS No. |
4146-26-3 |
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Molecular Formula |
C10H8Cl3NOS |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol |
InChI |
InChI=1S/C10H8Cl3NOS/c11-10(12,13)8(15)5-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2 |
InChI Key |
ZWEVYWZFCYKBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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